The compound can be classified as an O-alkylhydroxylamine. Hydroxylamines are known for their utility in organic synthesis, particularly in the formation of amines and other nitrogen-containing compounds. The presence of the iodine atom enhances its reactivity, making it valuable in synthetic organic chemistry.
The synthesis of o-(4-Iodobenzyl)hydroxylamine can be achieved through several methods, with one common approach involving the reaction of 4-iodobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
This method allows for good yields of o-(4-Iodobenzyl)hydroxylamine while maintaining the integrity of the iodine substituent.
The molecular formula for o-(4-Iodobenzyl)hydroxylamine is C_7H_8IN\O , with a molecular weight of approximately 233.05 g/mol. The structure includes:
o-(4-Iodobenzyl)hydroxylamine participates in various chemical reactions due to its electrophilic nature:
These reactions underline its versatility as a synthetic intermediate.
The mechanism by which o-(4-Iodobenzyl)hydroxylamine acts typically involves its nucleophilic properties. In a typical reaction involving carbonyl compounds:
This mechanism is crucial for understanding how o-(4-Iodobenzyl)hydroxylamine can be utilized in synthesizing more complex molecules.
These properties make o-(4-Iodobenzyl)hydroxylamine suitable for various applications in synthetic chemistry.
o-(4-Iodobenzyl)hydroxylamine has several significant applications:
These applications highlight its importance in both academic research and industrial settings, showcasing its versatility as a chemical compound.
O-(4-Iodobenzyl)hydroxylamine represents a rationally designed inhibitor targeting the catalytic mechanism of indoleamine 2,3-dioxygenase-1 (IDO1), a heme-containing enzyme critical in immunomodulatory tryptophan metabolism. IDO1 catalysis involves a proposed alkylperoxy transition state during the oxidation of tryptophan’s indole ring, where molecular oxygen inserts across the C-2/C-3 bond to form N-formylkynurenine [1] [4]. This transition state features a highly reactive heme-iron-bound alkylperoxy intermediate. Computational and biochemical studies confirm that O-(4-iodobenzyl)hydroxylamine and its analogs function as stable structural mimics of this transient species. The inhibitor’s O-alkylhydroxylamine moiety (–O–CH₂–NHOH) electronically and sterically resembles the proposed alkylperoxy (–O–O–R) geometry, enabling high-affinity binding at IDO1’s active site [1] [2].
The 4-iodo substitution on the benzyl ring significantly enhances this mimicry. Structure-activity relationship (SAR) studies demonstrate that meta-halogenation (positions 3 or 5 on the phenyl ring) substantially improves inhibitor potency compared to ortho or para substitutions. This is attributed to optimized van der Waals interactions and hydrophobic packing within a sub-pocket of IDO1’s substrate-binding cleft. The bulky iodine atom’s polarizability and electron-withdrawing character fine-tune the electronic properties of the benzyl group, strengthening π-stacking or dipole interactions with aromatic residues (e.g., Tyr126, Phe164) lining the active site [1].
Table 1: Inhibition Potency (IC₅₀) of O-Substituted Benzylhydroxylamines Against IDO1
Substituent Position | Halogen | IC₅₀ (μM) | Relative Potency vs. Lead |
---|---|---|---|
None (Lead) | - | 0.81 ± 0.081 | 1x |
4- | I | 0.22 ± 0.066 | ~3.7x |
3- | I | 0.34 ± 0.12 | ~2.4x |
3- | Br | 0.32 ± 0.042 | ~2.5x |
3- | Cl | 0.30 ± 0.015 | ~2.7x |
4- | F | 1.3 | ~0.6x |
Data adapted from structure-activity studies [1].
The inhibition of IDO1 by O-(4-iodobenzyl)hydroxylamine involves direct coordination to the enzyme’s ferrous (Fe²⁺) heme iron, a core component of its catalytic machinery. Spectroscopic (UV-Vis, EPR) and crystallographic studies of related O-alkylhydroxylamines reveal that these inhibitors bind primarily through the hydroxylamine oxygen atom (N–O⁻), forming a coordination bond with the heme iron. This generates a characteristic low-spin hexacoordinate complex, displacing the weakly bound water molecule typically present in the resting state [1] . The binding is pH-dependent due to the protonation state of the hydroxylamine group (pKₐ ~6.0). Deprotonation enhances electron donation to the iron, strengthening binding affinity. Crucially, this interaction is reversible, distinguishing it from irreversible inactivators like phenylhydrazine, which can generate destructive phenyl radicals [1] .
The benzyl group’s 4-iodo substituent indirectly modulates iron coordination. Its electron-withdrawing effect slightly acidifies the N–OH group, promoting deprotonation at physiological pH. Furthermore, the iodine’s bulk restricts rotational freedom of the benzyl ring, pre-organizing the inhibitor into a conformation favorable for simultaneous iron coordination and hydrophobic interactions within the active site pocket. Macrocyclic polyhydroxylamine studies demonstrate that multiple hydroxylamine groups can engage in intramolecular H-bonding networks, stabilizing the metal complex. While O-(4-iodobenzyl)hydroxylamine is monofunctional, its binding may be stabilized by analogous H-bonding between the coordinated N–O⁻ moiety and proximal residues (e.g., distal water molecules, Ser167) surrounding the heme pocket .
Table 2: Heme-Iron Coordination Modes in Hydroxylamine Inhibitors
Coordination Mode | Ligand Atom(s) | Hydroxylamine Protonation State | Effect on Heme Iron | Stability Factors |
---|---|---|---|---|
Primary (O-binding) | Oxygen (N–O⁻) | Deprotonated (NHO⁻) | Low-spin Fe²⁺ | H-bonding to distal residues |
Bidentate (η²-N,O) | N and O | Partially deprotonated | Low-spin Fe²⁺ | Chelate effect, ring constraints |
N-binding | Nitrogen | Protonated (NH₂OH) | Variable | Less common, weaker affinity |
Adapted from hydroxylamine coordination chemistry studies .
The inhibition modality of O-(4-iodobenzyl)hydroxylamine depends significantly on the target enzyme. With IDO1, kinetic analyses using tryptophan as the variable substrate reveal a competitive inhibition pattern. Increasing concentrations of the inhibitor elevate the apparent Kₘ for tryptophan without affecting Vₘₐₓ, indicating direct competition for binding at the substrate site overlapping the heme center. This aligns with its design as a transition state analog mimicking a substrate-derived intermediate [1] [2]. Lineweaver-Burk plots demonstrate intersecting lines at the y-axis. The inhibition constant (Kᵢ) for the 4-iodo derivative is typically sub-micromolar (e.g., 0.22 µM), reflecting its high affinity.
However, its behavior can shift towards mixed or non-competitive inhibition in other oxidoreductase systems. For instance, with cytochrome P450 enzymes or hydroxylamine oxidoreductases (HAOs), which also possess heme cofactors but differ in active site architecture, kinetic patterns suggest binding to an allosteric site or an altered heme state. In HAO from Nitrosomonas europaea, hydroxylamine derivatives can interact with hemes distinct from the catalytic P460 center, potentially disrupting inter-heme electron transfer within the multi-heme complex [8] [10]. This highlights the context-dependence of its mechanism:
Table 3: Comparative Inhibition Kinetics of O-(4-Iodobenzyl)hydroxylamine
Target Enzyme | Inhibition Modality | Apparent Kᵢ (nM or µM) | Key Kinetic Evidence | Structural Basis |
---|---|---|---|---|
IDO1 | Competitive | 0.22 µM | ↑ Apparent Kₘ (Trp), No change Vₘₐₓ; Lines intersect Y-axis (Lineweaver-Burk) | Direct active site binding; alkylperoxy mimicry |
CD73 (MRS4620 analog) | Mixed/Non-competitive | 0.436 nM | ↓ Vₘₐₓ, Slight ↑ Kₘ; Lines intersect left of Y-axis | Binding at domain interface, conformational lock |
Hydroxylamine Oxidoreductase (HAO) | Non-competitive | Not Determined | ↓ Vₘₐₓ, No change Kₘ (NH₂OH); Lines parallel | Binding to electron-transfer hemes (c₅₅₂) |
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